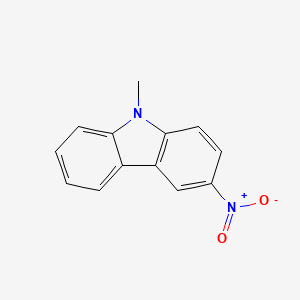

9-Methyl-3-nitro-9H-carbazole

Vue d'ensemble

Description

9-Methyl-3-nitro-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-3-nitro-9H-carbazole typically involves the nitration of 9-Methyl-9H-carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 3rd position of the carbazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound .

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group at C-3 undergoes reduction to form the corresponding amine, a critical step for further functionalization.

Mechanistic Insight :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on Pd surfaces, followed by sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before yielding the amine.

-

Tin-mediated reduction involves acidic protonation of the nitro group, generating a nitronium ion intermediate reduced by Sn²⁺ to the amine .

Electrophilic Aromatic Substitution

The carbazole ring undergoes electrophilic substitution, with regioselectivity influenced by the nitro and methyl groups.

Regioselectivity Notes :

-

The nitro group deactivates the ring, directing electrophiles to the less deactivated positions (C-1 and C-6).

-

Steric effects from the methyl group further influence substitution patterns .

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic displacement under harsh conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amination | NH₃, CuSO₄, DMF, 150°C | 3-Amino-9-methyl-9H-carbazole | 60% | |

| Methoxylation | NaOMe, CuI, DMSO, 120°C | 3-Methoxy-9-methyl-9H-carbazole | 55% |

Mechanistic Insight :

-

The nitro group stabilizes the Meisenheimer complex during nucleophilic attack, facilitating substitution .

Oxidation Reactions

The methyl group at N-9 can be oxidized to a carboxyl group under strong conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | 9-Carboxy-3-nitro-9H-carbazole | 75% |

Limitations :

-

Over-oxidation risks necessitate controlled conditions to avoid ring degradation.

Cyclization Reactions

The amine derived from nitro reduction participates in cyclizations to form fused heterocycles.

Applications :

Photochemical Reactivity

Under UV light, the nitro group participates in tandem coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tandem Coupling | Grignard reagents, purple light (390–395 nm) | Carbazole-based biaryls | 80% |

Mechanistic Pathway :

-

Photoexcitation generates a nitro radical, which couples with Grignard reagents via a radical-polar crossover mechanism .

Functional Group Interconversion

The nitro group serves as a precursor for diverse functionalities.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0–5°C | Diazonium salt intermediate | 90% | |

| Sandmeyer | CuCN, KI, or HBF₄ | Cyano, iodo, or fluoro derivatives | 60–75% |

Applications :

Applications De Recherche Scientifique

Chemistry

9-Methyl-3-nitro-9H-carbazole serves as a building block for synthesizing more complex molecules and polymers. Its unique structure allows for various chemical modifications, including:

- Oxidation : Can form oxidized derivatives.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution Reactions : Participates in electrophilic and nucleophilic substitution reactions.

Biology

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Studies have shown that carbazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis. For instance, related compounds have demonstrated selective cytotoxicity towards melanoma cells while sparing normal cells.

- Antimicrobial Activity : Demonstrated effectiveness against various microbial strains, potentially useful in developing new antimicrobial agents.

- Neuroprotective Effects : Certain derivatives have shown potential in protecting neuronal cells from glutamate-induced injury, indicating their role in treating neurodegenerative conditions.

Medicine

The compound has been explored for therapeutic applications due to its unique chemical structure. Its ability to interact with DNA suggests potential uses in gene therapy and cancer treatment.

Industry

In industrial applications, this compound is utilized in producing dyes, pigments, and other chemicals due to its stable aromatic structure and reactivity.

Antitumor Activity

A study demonstrated that a related carbazole derivative induced apoptosis in melanoma cells through p53 activation. This highlights the potential for developing new cancer therapies based on the structural characteristics of this compound.

Neuroprotective Study

Research showed that certain N-substituted carbazoles could protect neuronal cells from glutamate-induced injury, indicating their potential role in treating neurodegenerative conditions.

Mécanisme D'action

The mechanism of action of 9-Methyl-3-nitro-9H-carbazole is primarily determined by its functional groups. The nitro group is known to participate in redox reactions, while the carbazole core can interact with various biological targets through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

9-Methyl-9H-carbazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

3-Nitro-9H-carbazole: Lacks the methyl group, which affects its solubility and interaction with biological targets.

9-Ethyl-3-nitro-9H-carbazole: Similar structure but with an ethyl group instead of a methyl group, leading to variations in its physical and chemical properties.

Uniqueness: 9-Methyl-3-nitro-9H-carbazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and makes the compound valuable for various applications in research and industry .

Activité Biologique

9-Methyl-3-nitro-9H-carbazole is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structure of this compound, characterized by the presence of both a methyl and a nitro group, influences its reactivity and interactions with biological targets.

The molecular formula for this compound is C₁₁H₈N₂O₂, with a molecular weight of approximately 200.2 g/mol. The compound features a fused bicyclic structure that provides stability and contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.2 g/mol |

| Functional Groups | Nitro (–NO₂), Methyl (–CH₃) |

| Structure | Fused bicyclic |

The biological activity of this compound is primarily attributed to its functional groups. The nitro group participates in redox reactions, while the carbazole core can engage in π-π stacking and hydrogen bonding with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to observed biological effects such as anticancer and antimicrobial activities .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. Studies have shown that it can inhibit tumor cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and A875 (melanoma). The compound's structure allows it to interact with cellular receptors involved in cancer pathways, influencing cell signaling and proliferation .

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of several carbazole derivatives found that compounds similar to this compound displayed promising viability inhibitory activity against HepG2 cells. The structural core was identified as crucial for selectivity between cancerous and normal cells, suggesting a potential lead for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The nature of substituents on the carbazole core significantly influences its antimicrobial efficacy. Compounds with nitrogen-containing heteroaromatic structures showed enhanced bioactivity compared to those without such modifications .

Table: Antimicrobial Activity

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Pseudomonas aeruginosa | Inhibition observed |

| Fungal Strains | Variable inhibition |

Comparison with Related Compounds

The biological activity of this compound can be compared with other carbazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-Methyl-9H-carbazole | Lacks nitro group | Limited biological activity |

| 3-Nitro-9H-carbazole | Nitro group at the 3-position | Moderate anticancer properties |

| 9-Ethyl-3-nitro-9H-carbazole | Ethyl group instead of methyl | Different solubility and activity |

| This compound | Methyl and nitro groups present | Significant anticancer and antimicrobial properties |

Propriétés

IUPAC Name |

9-methyl-3-nitrocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-14-12-5-3-2-4-10(12)11-8-9(15(16)17)6-7-13(11)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWUTJWWCMXMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210058 | |

| Record name | 9H-Carbazole, 9-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61166-05-0 | |

| Record name | 9-Methyl-3-nitro-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61166-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyl-3-nitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061166050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 9-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-METHYL-3-NITROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92NY5E84ZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.